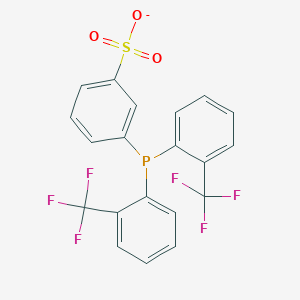
2-Cyano-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyano group and a trifluoromethyl group attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(trifluoromethyl)benzoic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a benzoic acid derivative. One common method is the nitrile synthesis, where a suitable precursor undergoes a reaction with cyanide sources under controlled conditions. Another approach involves the trifluoromethylation of a cyano-substituted benzoic acid using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic trifluoromethylation and cyanation reactions. These processes are optimized for high yield and purity, utilizing robust catalysts and efficient reaction conditions to ensure consistency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Derivatives with modified functional groups.
Reduction: Amines or other reduced forms.
Oxidation: Oxidized benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-5-(trifluoromethyl)benzoic acid is utilized in various fields:
Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
- 2-Cyano-4-(trifluoromethyl)benzoic acid
- 2-Cyano-3-(trifluoromethyl)benzoic acid
- 2-Cyano-6-(trifluoromethyl)benzoic acid
Comparison: 2-Cyano-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications.
Propiedades
Fórmula molecular |
C9H4F3NO2 |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
2-cyano-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-3H,(H,14,15) |
Clave InChI |
HHLOYYAJPWMHOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)

![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)


![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)


